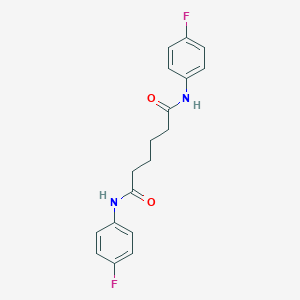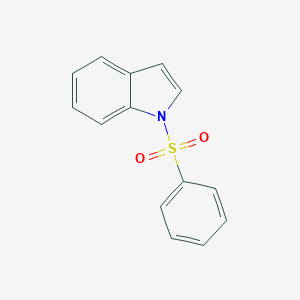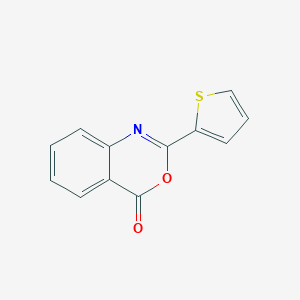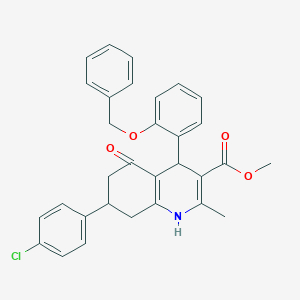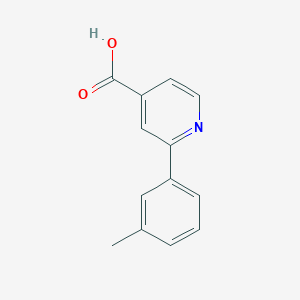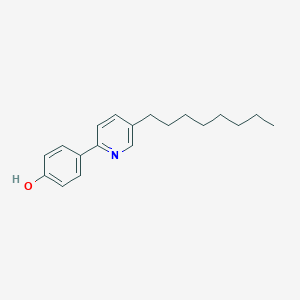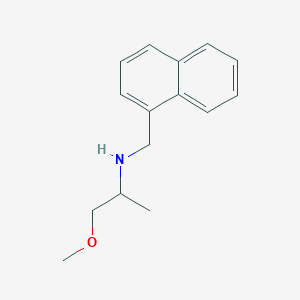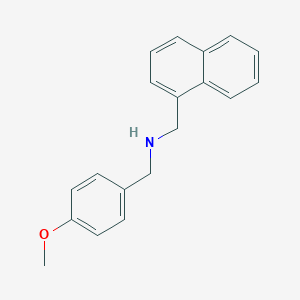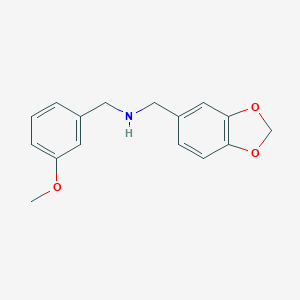
N-(2-ethoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-methylpropanamide, also known as etomidate, is a sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and has since been used as an alternative to barbiturates and benzodiazepines due to its rapid onset of action and short duration of effect.
Wirkmechanismus
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors and increases the opening of chloride ion channels, leading to hyperpolarization of neurons and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory function, making it an ideal choice for patients with unstable hemodynamics. It has also been shown to have minimal effects on renal and hepatic function. However, N-(2-ethoxyphenyl)-2-methylpropanamide has been shown to suppress the adrenal gland's production of cortisol, which can lead to adrenal insufficiency in critically ill patients.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, making it ideal for studying acute effects. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological systems. However, N-(2-ethoxyphenyl)-2-methylpropanamide's effects on the adrenal gland's production of cortisol can limit its use in studies involving the hypothalamic-pituitary-adrenal axis.
Zukünftige Richtungen
Future research on N-(2-ethoxyphenyl)-2-methylpropanamide could focus on developing new formulations that minimize its effects on the adrenal gland's production of cortisol. Additionally, studies could investigate the use of N-(2-ethoxyphenyl)-2-methylpropanamide in combination with other drugs to enhance its sedative and analgesic effects. Finally, research could focus on the use of N-(2-ethoxyphenyl)-2-methylpropanamide in novel applications, such as in the treatment of psychiatric disorders or in the study of neural circuits involved in consciousness.
Synthesemethoden
Etomidate is synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form N-(2-ethoxybenzoyl)-N-methylglycine methyl ester. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol to form N-(2-ethoxyphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in surgical procedures, especially in patients with cardiovascular or respiratory instability, due to its rapid onset of action and short duration of effect. Etomidate has also been studied for its use in critical care settings, such as in the treatment of status epilepticus, traumatic brain injury, and severe asthma exacerbations.
Eigenschaften
CAS-Nummer |
71182-39-3 |
|---|---|
Produktname |
N-(2-ethoxyphenyl)-2-methylpropanamide |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
AUYQKNAVPJPXNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)

